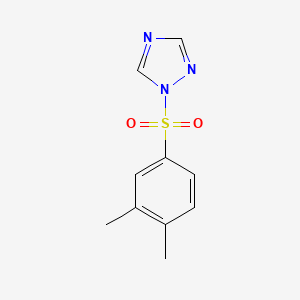

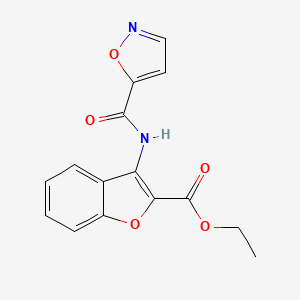

![molecular formula C6H4N2OS2 B2685500 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 338404-70-9](/img/structure/B2685500.png)

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound with the molecular formula C6H4N2OS2. It has an average mass of 184.239 Da and a monoisotopic mass of 183.976501 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . Further structural analysis may require advanced techniques such as X-ray crystallography.Physical and Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm3. Its molar refractivity is 48.1±0.5 cm3, and it has a polar surface area of 101 Å2. The compound also exhibits a polarizability of 19.1±0.5 10-24 cm3 and a surface tension of 71.7±7.0 dyne/cm .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The synthesis of related heterocyclic compounds, such as thieno-extended purines and derivatives of imidazo[2,1-b]thiazoles, showcases the versatility of these chemical structures in organic synthesis. For example, a method for synthesizing 6-amino-1-benzyl-2-(methylsulfanyl)thieno[2,3-d]imidazole-5-carboxamide indicates a pathway to derivatives of 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde through various synthetic routes, including nucleophilic displacement and cyclization reactions (Hawkins, Iddon, & Longthorne, 1995).

Antimicrobial and Antifungal Activities

- Novel fused heterocycles, including imidazo and thiazole derivatives, have been synthesized and evaluated for their antibacterial and anti-inflammatory properties. These studies highlight the potential of such compounds in therapeutic applications, particularly as antibacterial agents (Kale and Mene, 2013).

- Similarly, imidazo[2,1-b]-1,3,4-thiadiazole derivatives have shown significant antibacterial activity against various bacterial strains, further underscoring the potential utility of these compounds in developing new antimicrobial agents (Gadad et al., 2000).

Antileishmanial and Antitumor Activities

- Certain derivatives, like novel 5-(nitrothiophene-2-yl)-1,3,4-thiadiazole derivatives, have been developed and evaluated for their antileishmanial activity, demonstrating significant potential against Leishmania major. This highlights the role of sulfanyl-imidazo[2,1-b][1,3]thiazole derivatives in the development of new treatments for parasitic diseases (Sadat-Ebrahimi et al., 2019).

- Additionally, compounds synthesized from 5-chloro-1,2,3-thiadiazole-4-carbaldehyde have been explored for their ring transformations with amines, hydrazines, and hydroxylamine, illustrating the chemical flexibility and potential for creating novel therapeutic agents with antifungal and antitumor activities (L'abbé et al., 1991).

Zukünftige Richtungen

The future directions for research on 6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, related compounds have shown promise in anticancer studies , suggesting potential avenues for future research.

Eigenschaften

IUPAC Name |

6-sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS2/c9-3-4-5(10)7-6-8(4)1-2-11-6/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSINZPVCOKCEGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=C(N21)C=O)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

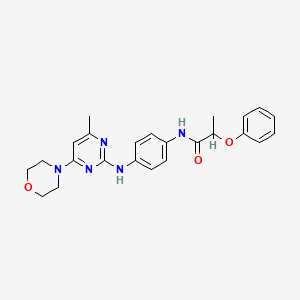

![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2685418.png)

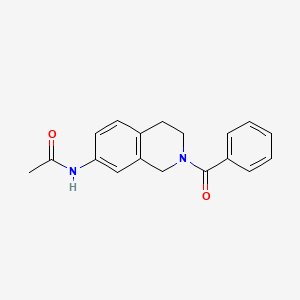

![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)

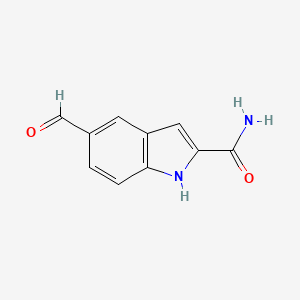

![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)

![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2685423.png)

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/no-structure.png)

![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]propanoic acid](/img/structure/B2685431.png)